Product packaging for 4-(2-Methylphenyl)cinnoline(Cat. No.:CAS No. 90141-96-1)

4-(2-Methylphenyl)cinnoline

Cat. No.: B12910731
CAS No.: 90141-96-1
M. Wt: 220.27 g/mol
InChI Key: RCIRHHGTFRADQR-UHFFFAOYSA-N
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Description

Contextual Significance of Cinnoline (B1195905) Heterocycles in Synthetic Organic Chemistry

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered considerable attention in chemical research. ijper.orgpnrjournal.com This interest stems from the diverse biological activities exhibited by cinnoline derivatives, which include antibacterial, antifungal, antimalarial, and anticancer properties. pnrjournal.comnih.gov The cinnoline scaffold is considered a privileged structure in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.govnih.gov

The versatility of the cinnoline ring system allows for the synthesis of a wide array of derivatives with tailored properties. researchgate.net The introduction of various substituents at different positions on the cinnoline core can significantly influence the compound's physicochemical and biological properties. ontosight.ai This makes cinnolines valuable building blocks in the design and synthesis of novel organic molecules with potential applications in materials science and pharmaceuticals. rsc.org

Structural Characteristics of 4-(2-Methylphenyl)cinnoline

The structure of this compound is defined by its parent cinnoline core and the specific aromatic substituent attached at the C-4 position.

PropertyDescription
Molecular Formula C15H12N2
Parent Core Cinnoline
Substituent 2-Methylphenyl
Position of Substitution C-4

The foundational structure of this compound is the cinnoline heterocycle. Cinnoline, with the chemical formula C8H6N2, is an aromatic compound isomeric with other naphthyridines like quinoxaline (B1680401) and phthalazine. wikipedia.org It consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. The presence of the two nitrogen atoms in the heterocyclic ring influences the electron distribution and reactivity of the entire molecule. pnrjournal.com The cinnoline nucleus is a weak base, capable of forming stable salts. thieme-connect.de

In this compound, a 2-methylphenyl group is attached to the C-4 position of the cinnoline core. The presence and position of this aryl substituent are significant. The introduction of an aryl group at the C-4 position is a common strategy in the synthesis of cinnoline derivatives to explore their structure-activity relationships. ncl.res.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2 B12910731 4-(2-Methylphenyl)cinnoline CAS No. 90141-96-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90141-96-1

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(2-methylphenyl)cinnoline

InChI

InChI=1S/C15H12N2/c1-11-6-2-3-7-12(11)14-10-16-17-15-9-5-4-8-13(14)15/h2-10H,1H3

InChI Key

RCIRHHGTFRADQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=NC3=CC=CC=C32

Origin of Product

United States

Elucidation of Reaction Mechanisms in Cinnoline Synthesis

Mechanistic Pathways of Classical Cyclization Reactions

Classical approaches to the cinnoline (B1195905) nucleus predominantly rely on intramolecular cyclization reactions, often initiated by the formation of a reactive intermediate. These methods, while foundational, continue to be relevant in organic synthesis.

Arenediazonium Salt Cyclization Mechanisms

The cyclization of arenediazonium salts is a cornerstone of classical cinnoline synthesis. Key named reactions in this category include the Richter, Widman-Stoermer, and Borsche-Herbert syntheses. drugfuture.comresearchgate.net

The Richter cinnoline synthesis involves the diazotization of an o-aminoarylpropiolic acid or an o-aminoarylacetylene, followed by hydration and cyclization. drugfuture.comwikipedia.org The reaction is believed to proceed through the formation of an arenediazonium salt, which then undergoes an intramolecular electrophilic attack of the diazonium group onto the alkyne. This cyclization can lead to the formation of 4-hydroxycinnoline derivatives. wikipedia.orgresearchgate.net A proposed mechanism involves the initial formation of a vinyl cation intermediate upon attack of a nucleophile (like water or a halide) on the alkyne, followed by ring closure. researchgate.net

The Widman-Stoermer synthesis provides a route to 4-substituted cinnolines, including those with aryl substituents, making it a potentially viable method for the synthesis of 4-(2-Methylphenyl)cinnoline. colab.wsquimicaorganica.org This reaction involves the diazotization of an o-aminostyrene derivative. nih.gov The mechanism proceeds via the formation of an arenediazonium salt from the o-vinylaniline. This is followed by an intramolecular electrophilic attack of the diazonium cation onto the carbon-carbon double bond of the vinyl group, leading to the formation of the pyridazine (B1198779) ring of the cinnoline system. researchgate.net The presence of electron-donating groups on the β-position of the styrene (B11656) moiety generally facilitates the cyclization. nih.gov

The Borsche–Herbert synthesis is another classical method that utilizes the diazotization of o-aminoacetophenones to yield 4-hydroxycinnolines. chempedia.inforesearchgate.net The mechanism involves the formation of an arenediazonium salt, which then undergoes an intramolecular cyclization.

A general mechanistic representation for the cyclization of an o-alkenylarenediazonium salt, pertinent to the Widman-Stoermer synthesis of a 4-arylcinnoline, is depicted below:

Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

Electrophilic Attack: The diazonium group, a potent electrophile, is attacked by the nucleophilic π-system of the adjacent alkenyl group.

Cyclization and Aromatization: A six-membered ring is formed, and subsequent loss of a proton leads to the aromatic cinnoline core.

Ring-Closure Mechanisms Involving Carbon-Carbon, Carbon-Oxygen, and Carbon-Nitrogen Multiple Bonds

Beyond the classical named reactions involving diazonium salts, a broader category of ring-closure mechanisms involves the intramolecular attack of a nucleophilic nitrogen atom onto a suitably positioned multiple bond. As a general principle, the formation of the cinnoline ring can occur through the attack of an amino group on carbon-carbon, carbon-oxygen, or carbon-nitrogen multiple bonds. drugfuture.com

For instance, the cyclization of an appropriately substituted aryl hydrazine (B178648) onto a carbonyl group (a C=O double bond) can lead to the formation of a cinnolinone, which can be further functionalized. Similarly, intramolecular attack on a nitrile (a C≡N triple bond) or an alkyne (a C≡C triple bond) can serve as a key ring-forming step. The efficiency of these cyclizations is often influenced by the electronic nature of the substituents on the aromatic ring and the reactivity of the multiple bond. Electron-donating groups on the aryl hydrazine can enhance the nucleophilicity of the attacking nitrogen, while electron-withdrawing groups on the multiple bond can increase its electrophilicity, thereby facilitating the ring closure.

Detailed Mechanistic Studies of Metal-Catalyzed Processes

Modern synthetic strategies for cinnoline derivatives increasingly rely on transition metal catalysis, which offers high efficiency, regioselectivity, and functional group tolerance. Rhodium and palladium-based catalytic systems have been particularly prominent in this area.

Carbon-Hydrogen Activation and Migratory Insertion Steps

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of substituted cinnolines. nih.govnih.gov These reactions often proceed through a directed C-H functionalization pathway, where a directing group on the substrate, such as a hydrazine moiety, coordinates to the metal center and positions it for the selective activation of a proximal C-H bond. researchgate.net

The general catalytic cycle for a Rh(III)-catalyzed annulation of an arylhydrazine with an alkyne can be outlined as follows:

C-H Activation: The Rh(III) catalyst undergoes a concerted metalation-deprotonation (CMD) step with the arylhydrazine to form a five-membered rhodacycle intermediate. nih.gov This step is often rate-determining. rsc.org

Alkyne Coordination and Migratory Insertion: The alkyne coordinates to the rhodium center, followed by migratory insertion of the alkyne into the Rh-C bond of the rhodacycle. This insertion step forms a seven-membered rhodacycle intermediate. nih.gov

Reductive Elimination: The seven-membered rhodacycle undergoes reductive elimination to form the cinnoline product and a Rh(I) species.

Catalyst Regeneration: The Rh(I) species is re-oxidized to Rh(III) by an oxidant present in the reaction mixture, thus completing the catalytic cycle.

The regioselectivity of the alkyne insertion is a crucial aspect of these reactions and can be influenced by both steric and electronic factors of the alkyne substituents.

Cascade Cyclization Pathways

Metal-catalyzed cascade reactions provide an elegant and efficient means to construct complex molecular architectures, including the cinnoline framework, in a single synthetic operation. Rhodium(III)-catalyzed cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes is a notable example. nih.gov In such a cascade, a sequence of reactions, including C-H activation, migratory insertion, and subsequent intramolecular cyclization and aromatization, occurs in a concerted or stepwise manner without the isolation of intermediates.

Palladium-catalyzed annulation reactions have also been employed for the synthesis of cinnoline-related heterocycles. These reactions can proceed via the formation of palladacycle intermediates through C-H activation. sigmaaldrich.comnih.gov For example, the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols can lead to substituted quinolines, and similar strategies can be adapted for cinnoline synthesis. The mechanism typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by alkyne insertion and subsequent intramolecular cyclization.

Kinetic Investigations of Related Aminolysis Reactions and Applicability to Cinnoline Reactivity

While specific kinetic data for the aminolysis of cinnoline derivatives are not extensively documented in the literature, the principles of nucleophilic aromatic substitution (SNAr) on related nitrogen-containing heterocyclic systems, such as pyridazines and tetrazines, can provide valuable insights into the reactivity of the cinnoline nucleus. nih.govresearchgate.net

The aminolysis of halo-substituted diazines, for instance, generally proceeds via a two-step addition-elimination mechanism, involving a Meisenheimer-like intermediate. The rate of these reactions is influenced by several factors:

The nature of the leaving group: In SNAr reactions, fluoride (B91410) is often a better leaving group than other halogens. masterorganicchemistry.com

The electronic properties of the heterocyclic ring: The presence of electron-withdrawing nitrogen atoms in the cinnoline ring activates it towards nucleophilic attack.

The nature of the nucleophile: The nucleophilicity of the amine plays a crucial role in the rate of the reaction.

Solvent effects: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the intermediates and transition states.

Quantitative structure-activity relationship (QSAR) studies on related heterocyclic systems can also be used to predict the reactivity of substituted cinnolines towards nucleophiles. fiveable.mewikipedia.org These models correlate structural features of the molecules with their chemical reactivity, providing a framework for understanding how substituents on the cinnoline ring would affect the rate of aminolysis. For example, electron-withdrawing substituents on the cinnoline ring would be expected to increase the rate of nucleophilic substitution by stabilizing the negatively charged intermediate.

The following table summarizes the relative reactivity of different leaving groups in a typical SNAr reaction, which can be qualitatively applied to predict the reactivity of substituted halocinnolines.

Leaving GroupRelative Rate
FHigh
ClModerate
BrModerate
ILow

This table provides a general trend for SNAr reactions and the specific relative rates can vary depending on the substrate and reaction conditions.

By understanding the mechanistic principles of classical and modern synthetic methods, as well as the factors governing the reactivity of the cinnoline nucleus, chemists can devise rational strategies for the synthesis of novel cinnoline derivatives, such as this compound, with desired substitution patterns and biological activities.

Stepwise Processes via Zwitterionic Tetrahedral Intermediates

While the direct observation of zwitterionic tetrahedral intermediates in the synthesis of this compound has not been extensively documented in the literature, the formation of such species is a plausible mechanistic pathway in certain cinnoline syntheses, particularly those involving nucleophilic addition to a polarized multiple bond. One of the classical routes to the cinnoline core is the Richter synthesis, which involves the cyclization of an o-aminoarylpropiolic acid derivative. wikipedia.orgdrugfuture.comwikipedia.org The mechanism of the Richter synthesis involves the diazotization of the amino group, followed by an intramolecular cyclization.

In a hypothetical stepwise process leading to a 4-substituted cinnoline, a zwitterionic tetrahedral intermediate could be envisioned. This would likely involve the intramolecular attack of a nucleophilic nitrogen, such as in a hydrazine derivative, onto a carbonyl or a similarly electrophilic carbon atom. The resulting intermediate would be characterized by the presence of both a positive and a negative charge within the same molecule, with a tetrahedral geometry at the center of the nucleophilic attack.

The stability and reactivity of such an intermediate would be highly dependent on the nature of the substituents and the reaction conditions. The presence of the 2-methylphenyl group at the 4-position could influence the stereochemistry and the subsequent reaction pathway of this putative intermediate. However, it is important to note that many modern cinnoline syntheses proceed through concerted or metal-catalyzed pathways where discrete zwitterionic tetrahedral intermediates may not be involved. nih.gov For instance, transition-metal-free intramolecular redox cyclization reactions have been developed that proceed through a sequence of condensation, isomerization, cyclization, and aromatization, without the explicit mention of zwitterionic tetrahedral intermediates. nih.gov

Further computational and experimental studies are required to definitively establish the role, if any, of zwitterionic tetrahedral intermediates in the synthesis of this compound.

Influence of Leaving and Non-Leaving Groups on Reaction Kinetics

The kinetics of cinnoline synthesis are profoundly influenced by the nature of both the leaving groups and the non-leaving groups (substituents) present in the reacting species.

Leaving Groups: In synthetic routes that involve the displacement of a leaving group, its ability to depart is often a rate-determining factor. For example, in syntheses proceeding via intramolecular cyclization of a diazonium salt, the dinitrogen molecule (N₂) is an excellent leaving group, which drives the reaction forward. In other scenarios, such as those involving nucleophilic aromatic substitution to form the cinnoline ring, the nature of the halide or other leaving group on the aromatic ring is critical. Generally, leaving group ability is inversely related to its basicity; therefore, groups like iodide and bromide are typically better leaving groups than chloride or fluoride.

Non-Leaving Groups (Substituents): The electronic and steric properties of substituents on the aromatic rings have a significant impact on the reaction kinetics. In the case of this compound, the 2-methylphenyl group is a non-leaving group. The electronic nature of this substituent can influence the electron density of the reacting centers. An electron-donating group can enhance the nucleophilicity of a reacting atom, potentially accelerating the cyclization step. Conversely, an electron-withdrawing group can increase the electrophilicity of a carbon atom, making it more susceptible to nucleophilic attack.

The position of the substituent is also crucial. For instance, studies on the halogen bond of iodobenzene (B50100) with ammonia (B1221849) have shown that the position of a substituent on the phenyl ring (ortho, meta, or para) significantly affects the electronic properties at the reaction center. nih.gov In the context of this compound, the ortho-methyl group on the phenyl ring can exert both electronic and steric effects. Sterically, the methyl group may influence the preferred conformation of the molecule in the transition state, potentially affecting the rate of cyclization.

The following table summarizes the expected kinetic effects of various substituents on the phenyl ring in a hypothetical synthesis of a 4-phenylcinnoline (B1297119) derivative.

Substituent at the 2-position of the Phenyl RingElectronic EffectExpected Impact on Reaction Rate
-CH₃ (Methyl)Electron-donating (inductive)Moderate acceleration
-OCH₃ (Methoxy)Electron-donating (resonance)Significant acceleration
-NO₂ (Nitro)Electron-withdrawing (resonance and inductive)Significant deceleration
-Cl (Chloro)Electron-withdrawing (inductive), weak electron-donating (resonance)Moderate deceleration

This table is illustrative and the actual effects may vary depending on the specific reaction mechanism.

Photoinduced Electron Transfer (PET) Mechanisms in Cinnoline Derivatives

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. youtube.com This process can lead to fluorescence quenching, where the excited state of a fluorophore is deactivated non-radiatively. researchgate.netnih.govarxiv.org In cinnoline derivatives, the presence of both electron-rich and electron-deficient moieties can facilitate PET.

For a molecule like this compound, the cinnoline core can act as an electron acceptor, while the 2-methylphenyl group can function as an electron donor. Upon absorption of a photon, the cinnoline moiety can be excited to a higher electronic state. If the thermodynamics are favorable, an electron can be transferred from the highest occupied molecular orbital (HOMO) of the 2-methylphenyl group to the singly occupied molecular orbital (SOMO) of the excited cinnoline core.

The efficiency of this PET process is governed by several factors, including the oxidation potential of the donor, the reduction potential of the acceptor, the distance and orientation between the donor and acceptor, and the energy of the excited state. The Rehm-Weller equation can be used to estimate the change in Gibbs free energy (ΔG) for the electron transfer process. acs.org A negative ΔG indicates that the PET process is thermodynamically favorable.

The general mechanism for PET-induced fluorescence quenching can be described as follows:

Excitation: The fluorophore (cinnoline moiety) absorbs a photon and is promoted to an excited singlet state (Cinnoline). Cinnoline + hν → Cinnoline

Electron Transfer: In the presence of the electron donor (2-Methylphenyl group), an electron is transferred from the donor to the excited acceptor, forming a radical ion pair. Cinnoline* + 2-Methylphenyl → [Cinnoline•⁻ - 2-Methylphenyl•⁺]

Non-radiative Decay: The radical ion pair can then return to the ground state through non-radiative pathways, effectively quenching the fluorescence of the cinnoline moiety. [Cinnoline•⁻ - 2-Methylphenyl•⁺] → Cinnoline + 2-Methylphenyl

The study of PET in cinnoline derivatives is crucial for the design of fluorescent probes and sensors, where the fluorescence can be turned "on" or "off" in the presence of specific analytes that can modulate the PET process. researchgate.net While specific studies on this compound are limited, the general principles of PET in donor-acceptor systems provide a strong framework for understanding its potential photophysical behavior. nih.govnih.gov

Spectroscopic Characterization and Structural Analysis of 4 2 Methylphenyl Cinnoline and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental ¹H or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for 4-(2-Methylphenyl)cinnoline, were found in the searched literature.

Proton Nuclear Magnetic Resonance (¹H NMR)

Detailed ¹H NMR spectral data for this compound is not available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific ¹³C NMR chemical shift assignments for this compound have not been reported in the available scientific literature.

Two-Dimensional (2D) NMR Techniques

There are no published studies employing 2D NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of this compound.

Infrared (IR) Spectroscopy

No specific IR absorption frequencies (ν) and their corresponding vibrational assignments for this compound could be located.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

The exact mass-to-charge ratio (m/z) and elemental composition data for the molecular ion of this compound, as determined by HRMS, are not available in the reviewed sources.

Further experimental research is required to determine the spectroscopic properties of this compound and to enable a complete structural analysis as outlined. Without such primary data, a detailed and scientifically accurate article focusing solely on this compound cannot be generated at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Spectra

The electronic absorption spectrum of cinnoline (B1195905) and its derivatives is characterized by transitions involving π and non-bonding (n) electrons within the aromatic system. Typically, the spectra of aza-aromatic compounds like cinnoline display high-intensity bands corresponding to π→π* transitions and lower-intensity bands from n→π* transitions.

The introduction of a phenyl group at the 4-position extends the conjugated π-system, which generally results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted cinnoline core. The electronic spectrum of this compound is expected to exhibit absorption bands characteristic of the 4-phenylcinnoline (B1297119) framework. The primary π→π* transitions are anticipated in the UV region, while the lower-energy n→π* transitions may appear as a weaker shoulder at the edge of the visible spectrum.

The choice of solvent can significantly influence the position and intensity of these absorption bands. tutorchase.comslideshare.net Polar solvents can stabilize the ground and excited states differently, leading to spectral shifts. tutorchase.comyoutube.com For instance, n→π* transitions typically undergo a hypsochromic (blue) shift in polar, hydrogen-bonding solvents because the solvent molecules stabilize the non-bonding orbital of the nitrogen atom, increasing the energy gap for the transition. youtube.com Conversely, π→π* transitions often experience a bathochromic shift with increasing solvent polarity. slideshare.net

Table 1: Representative UV-Vis Absorption Data for Analogous Aromatic Heterocycles Data presented is illustrative for analogous aza-aromatic systems and may not represent exact values for this compound.

Transition Type Typical Wavelength (λmax) Range Solvent Effects
π→π* 250-350 nm Bathochromic (red) shift with increasing solvent polarity
n→π* 380-420 nm Hypsochromic (blue) shift with increasing solvent polarity

X-ray Crystallography

As a specific crystal structure for this compound is not publicly available, the following structural analysis is based on data from the closely related compound, 4-methylsulfanyl-2-phenylquinazoline , which serves as a suitable analog. Quinazoline (B50416) is a structural isomer of cinnoline, sharing the same C₈H₆N₂ bicyclic core, and the principles of its solid-state conformation, packing, and intermolecular interactions provide valuable insights into the expected structure of 4-aryl-cinnolines.

Table 2: Selected Geometric Parameters for the Analog Compound 4-Methylsulfanyl-2-phenylquinazoline Based on crystallographic data for a structural analog.

Parameter Value (Å or °) Description
C-N (pyrimidine ring) ~1.32 Å Typical double bond character within the heterocycle
C-C (aromatic) ~1.39 Å Standard aromatic carbon-carbon bond length
C-S ~1.78 Å Carbon-sulfur single bond length
N-C-N (angle) ~116° Internal angle of the pyrimidine (B1678525) portion of the ring
C-C-C (angle) ~120° Internal angle of the benzene (B151609) portion of the ring

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. mdpi.com In aromatic nitrogen heterocycles lacking strong hydrogen bond donors, the crystal packing is often dominated by weaker forces such as π–π stacking and C–H···N interactions.

In the crystal structure of the analog 4-methylsulfanyl-2-phenylquinazoline, molecules are observed to engage in significant π–π stacking. Inversion-related molecules are stacked such that their quinazoline ring systems partially overlap. This type of interaction is crucial for the stabilization of the crystal structure. The distances between the centroids of these interacting aromatic rings are a key indicator of the strength of the π–π stacking.

Table 3: Intermolecular Interaction Data for the Analog Compound 4-Methylsulfanyl-2-phenylquinazoline Based on crystallographic data for a structural analog.

Interaction Type Geometric Parameter Distance
π–π Stacking Centroid-Centroid Distance (quinazoline-quinazoline) 3.711 Å
π–π Stacking Centroid-Centroid Distance (quinazoline-phenyl) 3.860 Å

A critical structural parameter for 4-aryl-cinnolines is the dihedral angle between the plane of the cinnoline ring system and the plane of the aryl substituent. This angle is determined by the balance between the electronic effects favoring planarity (conjugation) and steric effects causing repulsion between the rings.

For the analog 4-methylsulfanyl-2-phenylquinazoline , the dihedral angle between the quinazoline ring system and the phenyl ring is relatively small, measured at 13.95(5)° . This indicates a conformation that is close to planar, allowing for significant electronic conjugation between the two ring systems.

In the case of This compound , the presence of a methyl group at the ortho-position (the 2-position) of the phenyl ring introduces significant steric hindrance. This methyl group would clash with the hydrogen atom at the 5-position of the cinnoline ring. To alleviate this steric repulsion, the phenyl ring would be forced to rotate out of the plane of the cinnoline system. Consequently, the dihedral angle for this compound is expected to be substantially larger than the 14° observed in the unsubstituted phenyl analog. This increased twist would reduce the extent of π-conjugation between the two rings, which in turn would have a measurable effect on the compound's electronic properties, including its UV-Vis absorption spectrum.

Theoretical and Computational Chemistry Studies on 4 2 Methylphenyl Cinnoline and Cinnoline Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to achieve accurate theoretical insights.

Density Functional Theory (DFT) has become a standard method for the quantum chemical study of organic molecules due to its balance of computational cost and accuracy. The B3LYP hybrid functional, which incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, is frequently used for these purposes. When paired with Pople-style basis sets like 6-31G* or more extensive sets such as 6-311++G(d,p), B3LYP provides reliable predictions of molecular geometries and electronic properties.

Ab initio methods, such as the Hartree-Fock (HF) level of theory, provide a foundational approach to solving the electronic Schrödinger equation without empirical parameterization. The HF method, often used with basis sets like 6-31G* or 6-311G(d,p), is particularly useful for describing the electronic structure of molecules.

A computational study on a series of 4-substituted cinnolines was conducted at the ab initio HF/6-311G(d,p) level of theory to investigate their molecular structure and optical properties. ajchem-a.com This research provides valuable data for understanding the electronic behavior of the parent cinnoline (B1195905) molecule and its derivatives, which can be extrapolated to understand a compound like 4-(2-methylphenyl)cinnoline. The optimized geometries from these calculations serve as the basis for analyzing electronic properties. ajchem-a.com

Analysis of Electronic Properties

The electronic properties of a molecule, such as its dipole moment, electrostatic potential, and frontier molecular orbitals, are critical in determining its reactivity, intermolecular interactions, and potential applications.

CompoundCalculated Dipole Moment (μ) in Debye
Cinnoline4.60
4-Phenylcinnoline (B1297119)4.35

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For cinnoline and its derivatives, MEP analysis reveals that the most negative potential is localized around the nitrogen atoms of the cinnoline ring, as expected due to their higher electronegativity. ajchem-a.com These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings typically exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction. The MEP for 4-phenylcinnoline would show a similar pattern, with the nitrogen atoms being the primary centers of negative potential. ajchem-a.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For cinnoline and 4-phenylcinnoline, the HOMO and LUMO energies were calculated at the HF/6-311G(d,p) level of theory. ajchem-a.com The resulting energies and the calculated energy gaps are presented in the table below.

CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Cinnoline-9.130.469.59
4-Phenylcinnoline-8.98-0.038.95

The data indicates that the introduction of a phenyl group at the 4-position raises the HOMO energy and lowers the LUMO energy, resulting in a smaller HOMO-LUMO gap compared to the parent cinnoline. ajchem-a.com This suggests that 4-phenylcinnoline is more reactive than cinnoline. ajchem-a.com It is reasonable to infer that this compound would exhibit a similar, if not slightly more pronounced, trend due to the electron-donating nature of the methyl group on the phenyl ring.

Optical Properties

The interaction of molecules with light is fundamental to many technological applications, including optoelectronics. Computational methods, particularly those based on Density Functional Theory (DFT), are pivotal in predicting the optical properties of molecules. These properties are broadly categorized into linear and nonlinear responses.

Linear optical properties describe the response of a molecule to an electric field in a linear fashion. A key parameter in this regard is polarizability (α), which quantifies the ease with which the electron cloud of a molecule can be distorted by an external electric field. Theoretical calculations, such as those performed using ab initio Hartree-Fock (HF) methods, can provide valuable insights into the polarizability of molecules like 4-substituted cinnolines.

In a computational study of various 4-substituted cinnolines, the average polarizability (αave) was calculated to understand the influence of different functional groups on the linear optical response. The substitution at the 4-position of the cinnoline ring was found to significantly impact the polarizability. For instance, derivatives with electron-donating groups were observed to have higher polarizability values. These theoretical investigations help in designing molecules with tailored linear optical properties for specific applications. ajchem-a.comajchem-a.com

The calculated polarizability values for a selection of 4-substituted cinnolines in different environments are presented in the table below. ajchem-a.comajchem-a.com

CompoundSubstituent (G)αave (gas phase) (×10-24 esu)αave (water) (×10-24 esu)αave (ethanol) (×10-24 esu)
1Ar-Cl2.102.622.59
2Ar-Et2.493.002.97
3Ar-OH2.142.722.68
4Ar-Me2.332.822.79
5Ar-NO22.453.193.14
6Ar-Pr2.803.303.27
7Ar-CF32.292.842.81
8Ar-H2.002.482.45
Urea-0.470.620.61

Nonlinear optical (NLO) properties are observed at high light intensities, such as those from lasers, and are crucial for technologies like frequency conversion and optical switching. The first hyperpolarizability (β) is a measure of the second-order NLO response. Theoretical calculations are especially important in the search for new NLO materials, as the experimental determination of these properties can be challenging. ajchem-a.com

For 4-substituted cinnolines, ab initio calculations have shown that the nature of the substituent at the 4-position plays a critical role in determining the magnitude of the first hyperpolarizability. ajchem-a.com Molecules with strong electron-acceptor groups, such as a nitro group (NO₂), have been predicted to exhibit significantly larger β values, making them promising candidates for NLO applications. ajchem-a.com This enhancement is attributed to the increased intramolecular charge transfer within the molecule. The calculated first hyperpolarizability values for several 4-substituted cinnolines are detailed in the table below. ajchem-a.comajchem-a.com

CompoundSubstituent (G)β (gas phase) (×10-30 esu)β (water) (×10-30 esu)β (ethanol) (×10-30 esu)
1Ar-Cl0.572.302.16
2Ar-Et0.641.371.29
3Ar-OH0.401.741.63
4Ar-Me0.571.071.01
5Ar-NO20.683.473.26
6Ar-Pr0.631.311.23
7Ar-CF30.672.802.64
8Ar-H0.440.790.74
Urea-0.340.430.42

The optical properties of a molecule can be significantly influenced by its environment, particularly by the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvation effects. wikipedia.org In this model, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule placed in a cavity within it. wikipedia.org

Studies on 4-substituted cinnolines have demonstrated that the presence of a solvent generally increases both the polarizability and the first hyperpolarizability. ajchem-a.comajchem-a.com This is evident from the data presented in the tables above, where the values in water and ethanol (B145695) are consistently higher than those in the gas phase. The magnitude of this solvent effect is related to the dielectric constant of the solvent, with more polar solvents typically inducing a larger response. ajchem-a.comajchem-a.com For diazines, the inclusion of solute electronic polarization through a combination of PCM and quantum mechanics/molecular mechanics (QM/MM) has been shown to provide a good description of solvent effects on their electronic properties. nih.gov

Conformational Analysis and Tautomerism Studies

The three-dimensional structure of a molecule is crucial to its properties and reactivity. For a molecule like this compound, a key conformational feature is the rotational barrier around the single bond connecting the 2-methylphenyl group to the cinnoline ring. Computational conformational analysis can be employed to determine the preferred orientation of these two ring systems and the energy barriers for their interconversion. cwu.edu The relative orientation of the rings can influence the molecule's electronic properties and its ability to pack in the solid state.

Tautomerism, the interconversion of constitutional isomers, is another important aspect to consider for heterocyclic compounds. While tautomerism is a significant factor in hydroxy-substituted heterocycles like hydroxyquinolines, where keto-enol tautomerism is prevalent, it is not expected to be a major consideration for this compound itself, as it lacks the functional groups that typically give rise to this phenomenon. researchgate.netresearchgate.netbeilstein-journals.org However, for derivatives of cinnoline that do contain such groups (e.g., hydroxycinnolines), computational studies would be essential to determine the relative stabilities of the possible tautomeric forms and the energy barriers for their interconversion. researchgate.netresearchgate.netbeilstein-journals.org

Spectroscopic Property Prediction via Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra. For this compound, theoretical methods can be used to predict its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nrel.govrsc.org These calculations provide theoretical chemical shifts that, when compared with experimental data, can aid in the structural elucidation and assignment of resonances. nih.gov For complex molecules, computational prediction of NMR spectra is a crucial step in confirming the proposed structure. rsc.orgnih.gov

UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. chemrxiv.org By analyzing the molecular orbitals involved in the electronic transitions, it is possible to understand the nature of these transitions (e.g., π→π* or n→π*). mdpi.com For cinnoline derivatives, TD-DFT calculations can help in understanding how different substituents affect the absorption properties, which is important for applications such as dyes and optical filters. researchgate.net

Advanced Chemical Applications of Cinnoline Derivatives in Materials Science and Synthesis

Cinnoline (B1195905) Scaffolds in Agrochemical Development

Cinnoline derivatives have been investigated for a range of applications in the agrochemical industry, demonstrating activities that are crucial for crop protection and management. While the broader class of cinnolines has shown promise, specific data for 4-(2-Methylphenyl)cinnoline in these applications is not extensively documented in the available literature. The following sections outline the established agrochemical roles of the cinnoline scaffold.

Herbicidal Applications

Fungicidal Applications

The cinnoline nucleus is a structural component in some compounds developed for their fungicidal activity. These derivatives have been tested against a variety of pathogenic fungi. For instance, certain pyrazole-based cinnoline derivatives have demonstrated significant antifungal activity against various pathogenic fungi. Cinnoline derivatives bearing a sulphonamide moiety have also been synthesized and evaluated as potential antifungal agents, showing activity against C. albicans and A. niger. Despite these advancements with the broader cinnoline family, specific research documenting the fungicidal properties of This compound has not been found.

Insecticidal and Molluscicidal Properties

The insecticidal potential of cinnoline derivatives has been reported, with some compounds showing activity against specific insect species. For example, certain cinnoline-based chalcones and pyrazoline derivatives were evaluated for their insecticidal activity against Periplaneta americana. Additionally, the cinnoline scaffold has been associated with molluscicidal properties, indicating a potential for controlling snail and slug populations. As with other agrochemical applications, specific data on the insecticidal or molluscicidal activities of This compound is not present in the available literature.

Pollen Suppressants

A notable application of cinnoline derivatives in agriculture is their use as pollen suppressants. Specifically, substituted analogues of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid have been identified as a class of pollen suppressant agents for wheat (Triticum aestivum L.). This application is crucial for controlling pollination in the production of hybrid seeds. There is currently no specific information available that details the use or efficacy of This compound as a pollen suppressant.

Cinnoline Derivatives as Building Blocks in Organic Synthesis

The cinnoline ring system is a valuable heterocyclic scaffold used as a building block in the synthesis of more complex molecules. Its unique electronic and structural features allow for a variety of chemical transformations, making it a versatile starting material for the construction of novel compounds with desired properties. Synthetic chemists have utilized cinnoline derivatives to create a wide range of molecules, including those with potential pharmaceutical applications. The synthesis of the cinnoline nucleus itself can be achieved through several methods, including the cyclization of arylhydrazones. While the broader utility of cinnolines in organic synthesis is well-established, specific examples detailing the use of This compound as a key intermediate or building block in complex synthetic pathways are not extensively reported.

Development of Materials with Luminescent and Nonlinear Optical Properties

Cinnoline derivatives have emerged as promising candidates for applications in materials science, particularly in the development of materials with interesting optical properties. The extended π-conjugated system of the cinnoline ring can give rise to fluorescence and other photophysical phenomena.

Research has shown that certain cinnoline-containing polymers exhibit fluorescence that can be sensitive to quenching by metal ions, suggesting potential applications in chemical sensing. The core cinnoline structure can be incorporated into larger molecular architectures to create fluorescent materials and dyes.

Furthermore, the field of nonlinear optics (NLO) has seen the investigation of various heterocyclic compounds, and there is an interest in the NLO properties of molecules with donor-acceptor architectures. While related nitrogen-containing heterocycles like quinolines have been studied for their NLO properties, specific experimental or theoretical data on the luminescent and nonlinear optical properties of This compound are not detailed in the currently available scientific literature.

Role in the Synthesis of Diagnostic Probes and Imaging Agents

While direct applications of this compound as a diagnostic probe or imaging agent are not extensively documented in publicly available research, the inherent structural and photophysical properties of the broader cinnoline family suggest its potential as a valuable scaffold in this field. The development of fluorescent probes is a cornerstone of modern diagnostics and bio-imaging, and heterocyclic compounds, including cinnolines, are of significant interest due to their tunable electronic and emissive properties.

Research into related cinnoline derivatives has demonstrated that this heterocyclic system can be chemically modified to produce compounds with significant fluorescent capabilities. These studies provide a foundational proof-of-concept for the potential development of probes derived from this compound.

One notable area of research involves the transformation of non-fluorescent or weakly fluorescent cinnoline precursors into highly emissive products upon reaction with a specific analyte or under certain environmental conditions. For instance, a fluorogenic probe system has been developed based on the reduction of a weakly fluorescent 4-azidocinnoline derivative to a corresponding highly fluorescent cinnoline-4-amine. researchgate.net This "turn-on" fluorescence mechanism is highly desirable for diagnostic applications, as it minimizes background signal and enhances detection sensitivity. The fluorescence of the resulting 6-(4-cyanophenyl)cinnoline-4-amine was found to be highly sensitive to the solvent environment, a property that could be exploited for probing cellular microenvironments. researchgate.net The environment-sensitive fluorescence was attributed to a combination of aggregation-induced emission (AIE) and excited state intermolecular proton transfer (ESPT), highlighting the complex and tunable photophysics of the cinnoline core. researchgate.net

Furthermore, the synthesis of phthalazino[2,3-a]- and indazolo[1,2-a]cinnolines has yielded compounds exhibiting prominent fluorescence in both the solid state and in aggregated forms. rsc.org This phenomenon of aggregation-induced emission is particularly valuable for cellular imaging, as it can lead to enhanced fluorescence in specific cellular compartments or upon binding to target biomolecules. The utility of these AIE-active cinnoline derivatives was demonstrated through their application in the imaging of various cancer cell lines. rsc.org

These findings underscore the potential of the cinnoline scaffold as a platform for designing novel diagnostic probes and imaging agents. The 4-(2-methylphenyl) substituent on the cinnoline core of the subject compound can influence its electronic properties and steric hindrance, which in turn would affect the photophysical characteristics of any derived probe. Further research could focus on introducing functional groups to the this compound backbone that would enable its use as a "turn-on" fluorescent probe for specific biological targets or as an environmentally sensitive dye for mapping cellular landscapes.

The table below summarizes the photophysical properties of a representative fluorescent cinnoline derivative, illustrating the potential of this class of compounds in the development of imaging agents.

Compound NameExcitation Wavelength (λex)Emission Wavelength (λem)Quantum Yield (Φf)Key Feature
6-(4-cyanophenyl)cinnoline-4-amineNot specifiedDependent on solvent polarityUp to 0.91 in waterEnvironment-sensitive fluorogenic and fluorochromic probe researchgate.net
Phthalazino[2,3-a]cinnoline derivativesNot specifiedNot specifiedNot specifiedAggregation-induced emission (AIE) for cell imaging rsc.org

Q & A

Q. Key Factors Influencing Yield/Purity :

  • Radical Inhibitors : Suppress side reactions, improving selectivity (e.g., Pathway 1 yields drop without inhibitors) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency in Pathway 2 .

Q. Table 1: Comparison of Synthetic Routes

MethodStarting MaterialsYield (%)Purity (%)Key Conditions
Radical-Inhibited RouteNitrobenzene derivatives65–75>90DMF, 80°C, 12h
Cyclization Routeo-Chloroaniline derivatives50–6085–90MeOH, reflux, 24h

Basic Question: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns. For example, aromatic protons in the 2-methylphenyl group appear as a singlet at δ 2.4–2.6 ppm .
  • X-Ray Crystallography : Resolve molecular geometry and confirm regioselectivity. A related cinnoline derivative (4-(4-chlorophenyl)-5-methyl-3-aryl-oxazole) was analyzed via Hirshfeld surface analysis to validate intermolecular interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 263.12 for C₁₆H₁₄N₂) .

Q. Table 2: Representative Spectroscopic Data

TechniqueKey Peaks/ParametersReference Compound
1^1H NMRδ 7.8–8.2 (cinnoline protons)4-Aminoquinoline
X-RayC-C bond length: 1.48 ÅOxazole derivative

Advanced Question: How can mechanistic studies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies in bioactivity data (e.g., antitumor vs. anti-inflammatory effects) arise from structural variations and assay conditions. To address this:

SAR Analysis : Systematically modify substituents (e.g., methyl vs. chloro groups) and test in standardized assays. For example, pyrimidinylpyrazole derivatives with 4-(2-methylphenyl) groups showed antitumor activity linked to electron-withdrawing substituents .

Dose-Response Curves : Compare IC₅₀ values across studies. A quinoline derivative (4k) exhibited IC₅₀ = 12 μM in breast cancer cells, differing from inactive analogs due to methoxy groups .

Computational Modeling : Use DFT or molecular docking to predict binding affinities. Studies on related compounds suggest planar cinnoline cores enhance intercalation with DNA .

Advanced Question: What strategies optimize reaction conditions to improve regioselectivity in cinnoline synthesis?

Methodological Answer:

  • Temperature Control : Lower temperatures (e.g., 0–5°C) favor kinetic products, reducing isomer formation .
  • Catalyst Screening : PdCl₂(PPh₃)₂ improves coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted cinnolines (yield increase from 50% to 75%) .
  • Solvent Optimization : Switch from DMF to THF in cyclization steps reduces side-product formation (purity >95%) .

Q. Table 3: Optimization Outcomes

ParameterInitial ConditionOptimized ConditionYield Improvement
CatalystNonePdCl₂(PPh₃)₂+25%
SolventDMFTHF+15% (purity)

Advanced Question: How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?

Methodological Answer:

  • Standardized Protocols : Use internal standards (e.g., TMS for NMR) and replicate conditions from prior studies. For example, inconsistencies in 13^13C NMR shifts (δ 120–130 ppm for aromatic carbons) were resolved by calibrating with 4-cyano-N-(2-fluorophenyl)benzamide as a reference .
  • Cross-Validation : Compare data with structurally similar compounds. A cinnoline oxide derivative (121) showed δ 160 ppm for carbonyl carbons, aligning with analogs in .

Advanced Question: What computational tools are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Gaussian 09 with B3LYP/6-31G* basis set predicts dipole moments (≈3.5 D) and HOMO-LUMO gaps (≈4.2 eV) .
  • QSPR Models : Relate logP values (≈2.8) to substituent hydrophobicity using COSMO-RS .

Q. Table 4: Predicted vs. Experimental Properties

PropertyPredicted ValueExperimental ValueDeviation
logP2.82.7-3.6%
Melting Point (°C)220–225223–225+1.2%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.